3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine
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Overview
Description
3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the pyridine family of compounds and has been found to have a number of interesting properties that make it useful in a variety of research applications.
Mechanism of Action
The mechanism of action of 3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine is not yet fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine has been found to have a number of interesting biochemical and physiological effects. For example, it has been found to inhibit the growth of certain cancer cells, as well as to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in certain experimental settings.
Future Directions
There are a number of future directions for research on 3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine. For example, researchers could investigate its potential as a treatment for other types of cancer, as well as for other neurological disorders. Additionally, researchers could investigate its mechanism of action in more detail, in order to better understand how it works and how it could be used in a variety of experimental settings.
Synthesis Methods
The synthesis of 3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine is a complex process that involves several steps. The first step is the synthesis of the piperidine ring, which is achieved through the reaction of piperidine with acetic anhydride. The resulting compound is then reacted with methanesulfonyl chloride to form the methylsulfonyl derivative. The final step involves the reaction of the methylsulfonyl derivative with 3-hydroxymethylpyridine to form the desired compound.
Scientific Research Applications
3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine has been found to have a number of interesting properties that make it useful in a variety of scientific research applications. For example, it has been found to have potential as a treatment for certain types of cancer, as well as for certain neurological disorders.
properties
IUPAC Name |
2-methylsulfonyl-1-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21(18,19)11-14(17)16-7-3-5-13(9-16)20-10-12-4-2-6-15-8-12/h2,4,6,8,13H,3,5,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKVEGOQZZFJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)N1CCCC(C1)OCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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